molecular formula C14H12N2O7S B15077568 (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate CAS No. 5465-75-8

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate

Cat. No.: B15077568
CAS No.: 5465-75-8
M. Wt: 352.32 g/mol
InChI Key: LGWABQLVZMOIMO-UHFFFAOYSA-N
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Description

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and reactivity It is composed of a 4-methyl-2,6-dinitrophenyl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction. One common method is the reaction between 2,4-dinitrophenol and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction would produce an amine derivative.

Scientific Research Applications

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate involves its reactivity as an electrophile. The sulfonate group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its reduction and oxidation behavior .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but with different substitution patterns.

    4-Methylphenyl 4-methylbenzenesulfonate: Lacks the nitro groups, resulting in different reactivity.

    2,4-Dinitrophenyl 4-chlorobenzenesulfonate: Substitutes a chlorine atom for the methyl group, affecting its chemical properties.

Uniqueness

(4-Methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

5465-75-8

Molecular Formula

C14H12N2O7S

Molecular Weight

352.32 g/mol

IUPAC Name

(4-methyl-2,6-dinitrophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H12N2O7S/c1-9-3-5-11(6-4-9)24(21,22)23-14-12(15(17)18)7-10(2)8-13(14)16(19)20/h3-8H,1-2H3

InChI Key

LGWABQLVZMOIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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